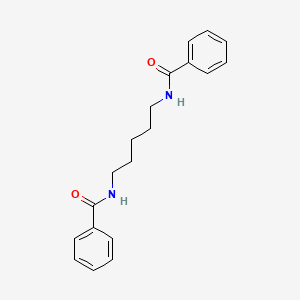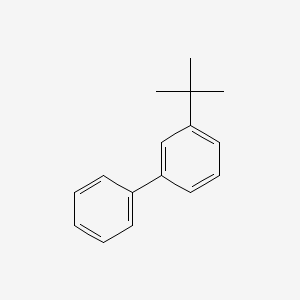
1-Phenyl-3-tert-butyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-tert-butyl-benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a phenyl group and a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tert-butyl-benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of tert-butylbenzene, which can then be further functionalized to introduce the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 1-Phenyl-3-tert-butyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Benzylic alcohols, carboxylic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
1-Phenyl-3-tert-butyl-benzene finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用機序
The mechanism of action of 1-Phenyl-3-tert-butyl-benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The phenyl group further stabilizes the intermediate cationic species formed during the reaction, facilitating the substitution process.
類似化合物との比較
tert-Butylbenzene: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.
Phenyltrimethylmethane: Similar structure but with different substituents, leading to variations in chemical reactivity.
Dimethylethylbenzene: Another alkylbenzene with different alkyl group positioning, affecting its chemical properties.
Uniqueness: 1-Phenyl-3-tert-butyl-benzene is unique due to the combined presence of both phenyl and tert-butyl groups, which impart distinct electronic and steric effects. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
2113-60-2 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-tert-butyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 |
InChIキー |
GBGBXUYACWXKPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


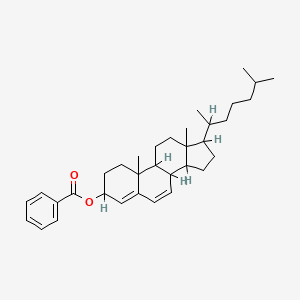
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
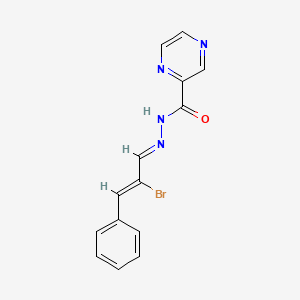
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
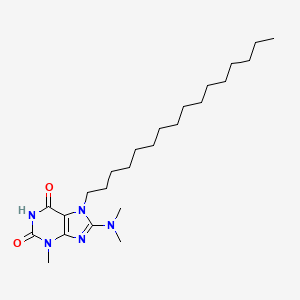
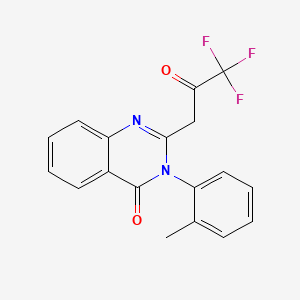
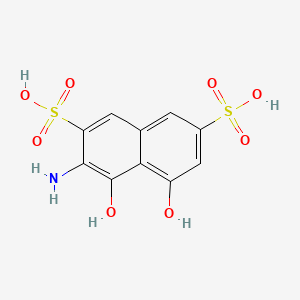
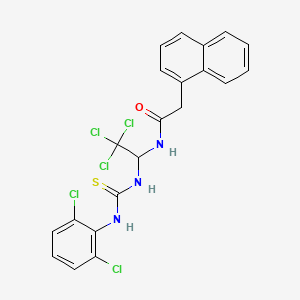
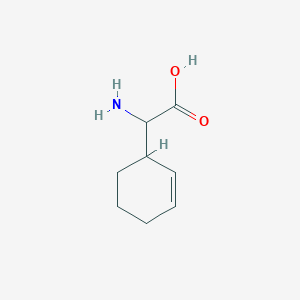

![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
